Acipimox-13C2,15N2: A Technical Guide for Researchers
Acipimox-13C2,15N2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acipimox-13C2,15N2 is the stable isotope-labeled form of Acipimox, a nicotinic acid derivative and well-characterized hypolipidemic agent. This technical guide provides a comprehensive overview of Acipimox-13C2,15N2, including its core chemical and physical properties, its application as an internal standard in bioanalytical methods, and a detailed exploration of the mechanism of action of its non-labeled counterpart, Acipimox. This document is intended to serve as a resource for researchers, scientists, and drug development professionals utilizing Acipimox-13C2,15N2 in their studies.
Introduction to Acipimox and its Stable Isotope-Labeled Analog
Acipimox is a lipid-lowering drug that has been in clinical use for the treatment of hyperlipidemia.[1] It is a derivative of nicotinic acid and shares a similar mechanism of action but with a more favorable side-effect profile. The primary therapeutic effect of Acipimox is the reduction of plasma triglycerides and very-low-density lipoprotein (VLDL) cholesterol, accompanied by a modest increase in high-density lipoprotein (HDL) cholesterol.[2]
To facilitate accurate and precise quantification of Acipimox in biological matrices, a stable isotope-labeled version, Acipimox-13C2,15N2, has been synthesized.[3] In this molecule, two carbon atoms are replaced with the stable isotope Carbon-13 (¹³C), and two nitrogen atoms are replaced with the stable isotope Nitrogen-15 (¹⁵N).[3] This labeling results in a molecule with a higher mass-to-charge ratio (m/z) that is chemically and physically almost identical to the unlabeled drug.[2][4] These properties make Acipimox-13C2,15N2 an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative bioanalysis as it effectively corrects for variability in sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the analytical method.[2]
Physicochemical and Isotopic Data
The following tables summarize the key physicochemical and isotopic properties of Acipimox-13C2,15N2 and its unlabeled counterpart, Acipimox.
Table 1: Physicochemical Properties
| Property | Acipimox | Acipimox-13C2,15N2 |
| Chemical Name | 5-methylpyrazinecarboxylic acid 4-oxide | 5-methylpyrazine-13C2,15N2-carboxylic acid 4-oxide |
| Molecular Formula | C₆H₆N₂O₃ | C₄¹³C₂H₆¹⁵N₂O₃ |
| Molecular Weight | 154.12 g/mol [2] | 158.10 g/mol [3] |
| CAS Number | 51037-30-0[2] | 2012598-41-1 |
| Appearance | Solid | Solid |
Table 2: Isotopic Purity and Enrichment (Typical Values)
| Parameter | Specification |
| Chemical Purity (HPLC) | >98%[3] |
| Isotopic Enrichment | ≥99% for ¹³C and ¹⁵N |
Note: Specific values for purity and isotopic enrichment are lot-dependent and should be confirmed with the Certificate of Analysis provided by the supplier.
Mechanism of Action of Acipimox
Acipimox exerts its lipid-lowering effects primarily through the inhibition of lipolysis in adipose tissue. The key steps in its mechanism of action are outlined below and illustrated in the signaling pathway diagram.
-
Receptor Binding: Acipimox acts as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on the surface of adipocytes.[6]
-
Inhibition of Adenylyl Cyclase: The binding of Acipimox to GPR109A activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[7]
-
Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7]
-
Inhibition of Protein Kinase A (PKA): Lower levels of cAMP prevent the activation of protein kinase A (PKA), a key enzyme in the lipolytic cascade.[7]
-
Inhibition of Hormone-Sensitive Lipase (B570770) (HSL): PKA is responsible for the phosphorylation and activation of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of triglycerides stored in adipocytes. By preventing PKA activation, Acipimox effectively inhibits HSL activity.
-
Decreased Free Fatty Acid Release: The inhibition of HSL reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, leading to a significant decrease in the release of FFAs from adipose tissue into the bloodstream.
-
Systemic Lipid Lowering: The reduced availability of circulating FFAs as a substrate for the liver results in decreased synthesis of triglycerides and VLDL. This ultimately leads to lower plasma triglyceride and LDL cholesterol levels, and a modest increase in HDL cholesterol.[2]
Signaling Pathway Diagram
Caption: Acipimox signaling pathway in adipocytes.
Experimental Protocols
Acipimox-13C2,15N2 is primarily used as an internal standard for the quantification of Acipimox in biological samples by LC-MS/MS. The following is a general protocol that can be adapted for various matrices such as plasma, serum, and tissue homogenates.
Preparation of Stock and Working Solutions
-
Acipimox Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acipimox reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a final concentration of 1 mg/mL.
-
Acipimox-13C2,15N2 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Acipimox-13C2,15N2 in the same manner as the Acipimox stock solution.
-
Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the Acipimox stock solution with the appropriate solvent. Prepare a working solution of the internal standard by diluting the IS stock solution to a suitable concentration (e.g., 1 µg/mL).
Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (calibration standard, QC, or unknown sample).
-
Addition of Internal Standard: Add a fixed volume (e.g., 10 µL) of the Acipimox-13C2,15N2 working solution to each tube, except for the blank matrix samples.
-
Protein Precipitation: Add a precipitating agent (e.g., 200 µL of acetonitrile) to each tube.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that may require optimization for specific instrumentation and matrices.
Table 3: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of Acipimox and IS from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transitions | Acipimox: e.g., m/z 153.0 → 109.1 (negative mode)[5]Acipimox-13C2,15N2: e.g., m/z 157.0 → 113.1 (negative mode) |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions will depend on the isotopic labeling pattern of the internal standard and may need to be determined experimentally.
Experimental Workflow Diagram
Caption: Bioanalytical workflow using an internal standard.
Conclusion
Acipimox-13C2,15N2 is an indispensable tool for the accurate and reliable quantification of Acipimox in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures high-quality data by compensating for analytical variability. A thorough understanding of the mechanism of action of Acipimox, coupled with robust and validated bioanalytical methods, is crucial for advancing research in lipid metabolism and related therapeutic areas. This technical guide provides a foundational resource for scientists and researchers working with this important compound.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. bdg.co.nz [bdg.co.nz]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
